molecular formula C₁₀H₁₈O₃ B1145295 Methyl9-Hydroxynon-4-enoate CAS No. 87238-54-8

Methyl9-Hydroxynon-4-enoate

Cat. No.: B1145295
CAS No.: 87238-54-8
M. Wt: 186.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl9-Hydroxynon-4-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyl group and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl9-Hydroxynon-4-enoate can be synthesized through several methods. One common approach involves the esterification of (E)-9-hydroxynon-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of methyl (E)-9-hydroxynon-4-enoate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl9-Hydroxynon-4-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl (E)-9-oxonon-4-enoate.

    Reduction: The double bond can be reduced to form methyl 9-hydroxynonanoate.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed:

    Oxidation: Methyl (E)-9-oxonon-4-enoate.

    Reduction: Methyl 9-hydroxynonanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl9-Hydroxynon-4-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (E)-9-hydroxynon-4-enoate depends on its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The presence of the hydroxyl group and the double bond allows it to participate in various biochemical pathways.

Comparison with Similar Compounds

    Methyl 9-hydroxynonanoate: Lacks the double bond present in methyl (E)-9-hydroxynon-4-enoate.

    Methyl (E)-9-oxonon-4-enoate: Contains a carbonyl group instead of a hydroxyl group.

    Methyl (E)-9-hydroxynon-2-enoate: Has the double bond at a different position.

Uniqueness: Methyl9-Hydroxynon-4-enoate is unique due to the specific positioning of its hydroxyl group and double bond, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

87238-54-8

Molecular Formula

C₁₀H₁₈O₃

Molecular Weight

186.25

Synonyms

(E)-9-Hydroxy-4-nonenoic Acid Methyl Ester

Origin of Product

United States

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